Cas no 1251609-52-5 (2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-fluorophenyl)acetamide)

2-3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-fluorophenyl)acetamide is a specialized organic compound featuring a unique azepane-sulfonyl-pyridinone scaffold coupled with a chloro-fluorophenyl acetamide moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule targeting specific enzymatic pathways. The presence of the sulfonyl group enhances binding affinity, while the chloro-fluorophenyl substituent may contribute to improved pharmacokinetic properties. This compound is of interest for research applications, including drug discovery and development, where its distinct chemical framework could enable selective interactions with biological targets. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its reactive functional groups.
2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-fluorophenyl)acetamide structure
1251609-52-5 structure
Product Name:2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-fluorophenyl)acetamide
CAS No:1251609-52-5
MF:C19H21ClFN3O4S
MW:441.904145956039
CID:6121691
PubChem ID:49666447
Update Time:2025-08-03

2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-fluorophenyl)acetamide
    • 2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
    • F3406-8827
    • AKOS024485865
    • 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide
    • VU0625208-1
    • 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
    • 1251609-52-5
    • Inchi: 1S/C19H21ClFN3O4S/c20-15-12-14(21)7-8-16(15)22-18(25)13-23-9-5-6-17(19(23)26)29(27,28)24-10-3-1-2-4-11-24/h5-9,12H,1-4,10-11,13H2,(H,22,25)
    • InChI Key: QKVWUKVGURAHSY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1NC(CN1C=CC=C(C1=O)S(N1CCCCCC1)(=O)=O)=O)F

Computed Properties

  • Exact Mass: 441.0925332g/mol
  • Monoisotopic Mass: 441.0925332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 788
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 95.2Ų

2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-fluorophenyl)acetamide Pricemore >>

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2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-fluorophenyl)acetamide Related Literature

Additional information on 2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-chloro-4-fluorophenyl)acetamide

Compound CAS No. 1251609-52-5: 2-[3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide

The compound with CAS No. 1251609-52-5, named as 2-[3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound is characterized by its complex structure, which includes a sulfonyl azepane group, a pyridine ring, and a chloro-fluorophenyl substituent. The integration of these functional groups suggests that this compound may exhibit unique pharmacological properties, making it a valuable candidate for drug development.

Recent advancements in medicinal chemistry have highlighted the importance of sulfonyl-containing compounds in modulating biological activities. The azepane sulfonyl group in this molecule is particularly interesting due to its ability to enhance the stability and bioavailability of the compound. Studies have shown that sulfonyl groups can act as effective bioisosteres, replacing other functional groups while maintaining or improving pharmacokinetic profiles. This makes the compound a promising lead for developing drugs targeting various therapeutic areas.

The pyridine ring in the structure is another key feature that contributes to the molecule's versatility. Pyridine derivatives are known for their ability to interact with biological targets such as enzymes and receptors. The oxo group on the pyridine ring further enhances its reactivity, potentially enabling interactions with nucleophilic or electrophilic sites in biological systems. Recent research has focused on optimizing pyridine-based compounds for their selectivity and potency in inhibiting specific enzymes, which could be highly relevant for this compound.

The chloro-fluorophenyl group attached to the acetamide moiety adds another layer of complexity to this molecule. Halogenated aromatic rings are often used in drug design to improve lipophilicity and enhance binding affinity to target proteins. The combination of chlorine and fluorine substituents on the phenyl ring may create a unique electronic environment that could be advantageous for tuning the compound's pharmacodynamic properties.

From a synthetic perspective, the construction of this compound involves multiple steps that require precise control over stereochemistry and regioselectivity. The synthesis likely involves a combination of coupling reactions, such as Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, along with oxidation and sulfonation steps. Recent advancements in catalytic asymmetric synthesis have provided new tools for constructing complex molecules like this one with high enantiomeric excess, which is critical for drug development.

Preclinical studies on similar compounds have demonstrated their potential as inhibitors of various disease-related targets, such as kinases, proteases, and ion channels. Given its structural features, this compound could be evaluated for its ability to modulate these targets, potentially leading to novel therapeutic agents for conditions such as cancer, inflammation, or neurological disorders.

In terms of pharmacokinetics, the presence of the sulfonyl azepane group may influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Sulfonyl groups are generally well-tolerated in vivo and can improve metabolic stability by reducing susceptibility to hydrolysis or enzymatic cleavage. Additionally, the aromatic chloro-fluorophenyl group may enhance membrane permeability, facilitating better absorption across biological barriers.

From an environmental standpoint, understanding the eco-toxicological profile of this compound is essential for ensuring sustainable drug development practices. Recent studies have emphasized the importance of assessing the environmental fate and toxicity of pharmaceutical compounds during early-stage research to minimize their ecological impact.

In conclusion, CAS No. 1251609-52-5 represents a sophisticated molecule with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a valuable candidate for exploring novel therapeutic interventions across various disease areas. Continued research into its synthesis, biological activity, and pharmacokinetics will be crucial for unlocking its full potential in drug development.

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